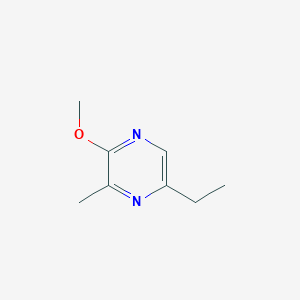

5-Ethyl-2-methoxy-3-methylpyrazine

Description

Structure

3D Structure

Properties

CAS No. |

93034-73-2 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-ethyl-2-methoxy-3-methylpyrazine |

InChI |

InChI=1S/C8H12N2O/c1-4-7-5-9-8(11-3)6(2)10-7/h5H,4H2,1-3H3 |

InChI Key |

KTGLSFZUDOBUIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C(=N1)C)OC |

Origin of Product |

United States |

Natural Occurrence and Mechanistic Pathways of Formation for Alkylpyrazines and Methoxypyrazines

Maillard Reaction and Thermal Processing Contributions

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of many flavor compounds, including alkylpyrazines, during the thermal processing of food. datapdf.com The specific pyrazines formed are highly dependent on the available precursors and the processing conditions.

Formation Kinetics and Yields in Heated Food Systems

The rate and quantity of pyrazine (B50134) formation are significantly influenced by the composition of the food matrix and the heating parameters. The reaction generally requires temperatures above 100°C to proceed at a significant rate. datapdf.com Studies on model systems have elucidated the kinetics of pyrazine formation. For instance, investigations into amino acid-glucose model systems demonstrated that pyrazine formation often follows pseudo-zero-order reaction rates. mcgill.ca

The types and amounts of pyrazines produced are directly linked to the starting amino acids and sugars. For example, the reaction of glucose and lysine (B10760008) has been shown to produce a variety of pyrazines, including methyl-, ethyl-, and dimethyl-substituted pyrazines. nih.gov The formation of ethyl-substituted pyrazines, a key structural feature of 5-Ethyl-2-methoxy-3-methylpyrazine, has been observed in various Maillard reaction models. Alanine (B10760859) has been shown to contribute the C2 element in the ethyl groups of compounds like ethylmethyl- and ethyldimethylpyrazines. datapdf.com

The yield of specific pyrazines can be manipulated by adding targeted precursors. For example, adding 2,3-pentanedione (B165514) to a potato-based matrix significantly increased the formation of 2-ethyl-3-methylpyrazine (B101031) and 2-ethyl-3,5-dimethylpyrazine (B18607). reading.ac.uk This suggests that the ethyl-methyl-pyrazine core of the target molecule can be formed through the Maillard reaction when appropriate α-dicarbonyl and amino acid precursors are present.

Influence of Processing Parameters on Pyrazine Congener Profiles

Processing parameters such as temperature, time, pH, and the presence of specific precursors heavily dictate the profile of pyrazine congeners produced.

Temperature and Time: Higher temperatures and longer reaction times generally increase the variety and concentration of pyrazines formed, up to a certain point. nih.gov In studies of Maillard reactions in various model systems, the optimal conditions for pyrazine formation were often found at temperatures between 140°C and 180°C. datapdf.comnih.govnih.gov For example, in maple syrup production, the number and total concentration of pyrazines, including 2-ethyl-3-methylpyrazine and 3-ethyl-2,5-dimethylpyrazine, increased with processing time. mcgill.ca

pH: The pH of the reaction environment has a significant effect. Alkaline conditions generally favor pyrazine formation. researchgate.net

Precursors: The specific amino acids and sugar sources are crucial. The presence of amino acids like alanine is linked to the formation of ethyl-substituted pyrazines. datapdf.com Furthermore, the addition of specific dipeptides and tripeptides containing lysine has been shown to alter the profile of pyrazines formed compared to free amino acids, in some cases increasing the production of compounds like 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine. nih.gov The availability of Strecker aldehydes, formed from amino acid degradation, is a key factor. For instance, adding a combination of amino acids (Leu, Ile, Met, Val, Phe) and 2,3-pentanedione further boosted the formation of ethyl-methyl substituted pyrazines compared to adding the dicarbonyl alone. reading.ac.uk

Table 1: Influence of Processing Parameters on Pyrazine Formation

| Parameter | Effect on Pyrazine Formation | Reference(s) |

|---|---|---|

| Temperature | Increased temperature (e.g., 120°C-180°C) generally increases pyrazine yield and variety. | nih.gov, datapdf.com |

| Time | Longer heating times can lead to higher concentrations of pyrazines. | mcgill.ca |

| pH | Alkaline conditions tend to promote pyrazine formation. | researchgate.net |

| Precursors | The type of amino acid determines the alkyl substitution pattern (e.g., alanine for ethyl groups). | datapdf.com |

| Additives | Targeted addition of α-dicarbonyls (e.g., 2,3-pentanedione) can increase specific ethyl-methyl pyrazines. | reading.ac.uk |

Microbial Biosynthesis and Fermentation Pathways

In addition to thermal reactions, microorganisms are capable of producing a diverse array of alkyl- and methoxypyrazines through their metabolic activities. This biosynthetic route is an important source of these flavor compounds in fermented foods and in nature. semanticscholar.org

Identification of Pyrazine-Producing Microorganisms (e.g., Bacillus subtilis, Rhizobium excellensis, Paenibacillus peoriae)

Several bacterial species have been identified as producers of pyrazines.

Bacillus subtilis : This species, commonly found in fermented foods like natto (fermented soybeans) and Chinese baijiu, is a well-documented producer of alkylpyrazines. dur.ac.uk Strains of B. subtilis have been shown to synthesize a range of compounds including 2-ethyl-3,5-dimethylpyrazine. dur.ac.uk

Paenibacillus peoriae : This and related species are known for their role in plant growth promotion and biocontrol. aurochemicals.com The closely related species Paenibacillus polymyxa has been shown to produce a complex mixture of methyl-branched alkyl-substituted pyrazines. researchgate.net

Pseudomonas perolens : This bacterium is known to produce methoxypyrazines, including 2-methoxy-3-isobutylpyrazine (IBMP) and 2-methoxy-3-sec-butylpyrazine (SBMP). nih.gov

Elucidation of Precursor Compounds and Enzymatic Mechanisms in Biogenic Synthesis

The biosynthesis of pyrazines in microorganisms involves specific amino acids and enzymatic reactions. The final step in the formation of methoxypyrazines is believed to be the O-methylation of a hydroxypyrazine intermediate, catalyzed by an O-methyltransferase (OMT) enzyme. nih.govnih.gov

Two main pathways have been proposed for the biosynthesis of the alkylpyrazine core. semanticscholar.org

One proposed pathway involves the reaction of an amino acid (like leucine) with glyoxal (B1671930) to form a 3-alkyl-2-hydroxypyrazine intermediate, which is then methylated. nih.gov

Another pathway suggests that amino acids such as valine and isoleucine are the precursors for 3-isopropyl-2-methoxypyrazine (IPMP) and SBMP, respectively. nih.gov More recently, in vivo feeding experiments have identified L-leucine and L-serine as important precursors for IBMP. semanticscholar.org

For ethyl-substituted pyrazines, a proposed biosynthetic pathway in Bacillus subtilis suggests that L-threonine is a key precursor. dur.ac.uk It is converted through a series of enzymatic steps involving L-threonine-3-dehydrogenase and L-threonine deaminase to form intermediates that ultimately lead to compounds like 2-ethyl-3,5-dimethylpyrazine. dur.ac.uk The formation of this compound would likely involve a similar pathway starting from a suitable amino acid precursor to form the ethyl-methyl-hydroxypyrazine core, followed by enzymatic methylation.

Microbial Strain-Specific Variations in Pyrazine Compound Production

Different strains of the same microbial species can produce vastly different profiles and quantities of pyrazine compounds. A screening of various Bacillus subtilis strains isolated from natto demonstrated significant variation in the production of alkylpyrazines. One strain (BcP4) was found to primarily produce 2-methylpyrazine (B48319), 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine, while another strain (BcP21) was a high producer of 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967). nih.gov This strain-specificity highlights the diversity of enzymatic machinery within a single species and underscores the potential for selecting specific strains for the targeted production of desired flavor compounds.

Table 2: Pyrazine Production by Selected Bacillus subtilis Strains

| Strain | Major Pyrazines Produced | Total Concentration | Reference |

|---|---|---|---|

| BcP4 | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine | ~3261 µg/L | , nih.gov |

| BcP21 | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | ~558 mg/L |, nih.gov |

Biogenic Occurrence in Diverse Biological Matrices

The investigation into the natural occurrence of the specific chemical compound this compound across various biological systems reveals a notable absence of its detection in the specified plant, fungal, animal, and insect species based on currently available scientific literature. While the broader classes of alkylpyrazines and methoxypyrazines are known to be distributed in nature, the presence of this particular ethyl- and methyl-substituted methoxypyrazine remains unconfirmed in the contexts outlined below.

Comprehensive studies on the volatile compounds present in Arctium lappa (burdock) have identified a wide array of molecules, including aldehydes, ketones, heterocycles, and terpenes. mdpi.comscispace.comnih.govresearchgate.netresearchgate.net However, within the extensive lists of identified compounds from these studies, this compound is not mentioned as a constituent of Arctium lappa.

In the case of the myxobacterium Chondromyces crocatus, which is known for producing a variety of secondary metabolites, there is no evidence of the presence of this compound. nih.gov It is important to note that while a related compound, 5-butan-2-yl-3-methoxy-2-methylpyrazine, has been identified in Chondromyces crocatus, this is a structurally distinct molecule and does not confirm the presence of the ethyl-substituted counterpart.

Pyrazines as a chemical class are recognized for their roles in the biological systems of animals and insects, often functioning as signaling molecules such as pheromones. adv-bio.comnih.gov They can be synthesized endogenously and are involved in various ecological interactions. researchgate.netnih.govnih.gov However, a review of the available literature and metabolic studies on pyrazine derivatives in mammals and insects does not provide any specific evidence for the endogenous production or detection of this compound. nih.govnih.gov While studies have detailed the metabolism of other pyrazine compounds, this specific molecule is not among those reported. nih.gov

Chemical Synthesis Methodologies and Structural Derivatization of Pyrazines

Established Synthetic Routes to Substituted Pyrazines

The construction of the pyrazine (B50134) ring and the introduction of specific substituents, such as ethyl, methyl, and methoxy (B1213986) groups, are achieved through a variety of established synthetic methodologies. These routes often involve condensation reactions as a key step in forming the heterocyclic core, followed by functional group manipulations to achieve the desired substitution pattern.

Condensation Reactions for Pyrazine Ring Construction

A cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. This versatile approach allows for the formation of the pyrazine ring with various substituents depending on the nature of the starting materials. For instance, the reaction of an α-dicarbonyl compound with an α,β-diamine can lead to the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring.

One of the most widely employed methods for the synthesis of 2-hydroxyalkylpyrazines, which are key precursors to the target methoxypyrazines, involves the condensation of an α-amino acid amide with a dicarbonyl compound like glyoxal (B1671930). The resulting 2-hydroxypyrazine (B42338) can then be converted to the desired 2-methoxypyrazine.

Specific Strategies for Alkyl and Methoxy Group Incorporation

Achieving the specific substitution pattern of 5-Ethyl-2-methoxy-3-methylpyrazine requires regioselective control during the synthesis. The incorporation of alkyl groups can be accomplished by starting with appropriately substituted diamines or dicarbonyl compounds. For example, to introduce a methyl group at the 3-position and an ethyl group at the 5-position, one could envision a strategy starting with precursors bearing these alkyl moieties.

The introduction of the methoxy group at the 2-position is typically achieved by the methylation of a 2-hydroxypyrazine precursor. This methylation is often carried out using reagents such as diazomethane (B1218177) or methyl iodide. The synthesis of 2-isobutyl-3-methoxy-5-methylpyrazine, a structurally similar compound, has been reported via the condensation of methyl glyoxal with leucine (B10760876) amide, followed by methylation of the resulting hydroxypyrazines. This highlights a viable strategy for introducing both alkyl and methoxy groups onto the pyrazine ring.

A general pathway to 3-alkyl-2-methoxypyrazines involves the synthesis of an L-amino acid amide, which is then condensed with glyoxal to form a 2-hydroxy-3-alkylpyrazine. Subsequent methylation yields the final 2-methoxy-3-alkylpyrazine. This approach offers a reliable method for accessing a variety of pyrazines with different alkyl substituents at the 3-position.

| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |

| α-Diketone | 1,2-Diamine | Dihydropyrazine | Substituted Pyrazine | dur.ac.uk |

| α-Amino acid amide | Glyoxal | 2-Hydroxypyrazine | 2-Hydroxypyrazine | dur.ac.uk |

| 2-Hydroxypyrazine | Methylating agent (e.g., diazomethane) | - | 2-Methoxypyrazine | dur.ac.uk |

Chemoenzymatic and Biosynthetic Mimicry Approaches for Pyrazine Analogues

In recent years, there has been a growing interest in developing more sustainable and selective methods for the synthesis of fine chemicals, including pyrazines. Chemoenzymatic and biosynthetic mimicry approaches offer promising alternatives to traditional chemical synthesis. These methods often utilize enzymes or biomimetic catalysts to perform specific transformations with high chemo-, regio-, and stereoselectivity.

While specific chemoenzymatic routes to this compound are not extensively documented, the broader field of biocatalytic synthesis of pyrazines is an active area of research. For example, novel biocatalytic methodologies have been developed for the synthesis of asymmetric trisubstituted pyrazines. These methods may involve enzymes such as L-threonine dehydrogenase to generate key intermediates in situ.

Biosynthetic mimicry seeks to replicate the natural formation of pyrazines in a laboratory setting. In nature, pyrazines are often formed through the Maillard reaction between amino acids and reducing sugars. By carefully selecting precursors and reaction conditions, it is possible to mimic these pathways to produce specific pyrazine analogues. The biosynthesis of 2-methoxy-3,5-dimethylpyrazine (B149192) by the bacterium Rhizobium excellensis from amino acid precursors like L-leucine and L-alanine provides a model for potential biosynthetic or biomimetic production of similar substituted pyrazines. wikipedia.org

Preparation and Characterization of Analytical Reference Standards for Pyrazine Research

The accurate identification and quantification of pyrazines in various matrices, such as food, beverages, and environmental samples, rely on the availability of high-purity analytical reference standards. The preparation of these standards involves not only the chemical synthesis of the target compound but also rigorous purification and characterization to establish its identity and purity.

The synthesis of a pyrazine reference standard follows the established synthetic routes, with a strong emphasis on achieving high purity. Following synthesis, the crude product is subjected to purification techniques such as distillation, crystallization, or preparative chromatography to remove impurities.

Once purified, the candidate reference material undergoes comprehensive characterization to confirm its structure and determine its purity. A suite of analytical techniques is typically employed for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for confirming the identity of the pyrazine and assessing its purity by separating it from any volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the precise structure of the molecule, confirming the positions of the substituents on the pyrazine ring.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight of the compound, further confirming its elemental composition.

The purity of the reference standard is typically determined by a mass balance approach, which combines results from various analytical techniques to provide a certified purity value with an associated uncertainty. The preparation of deuterated analogues of 2-methoxy-3-alkylpyrazines as internal standards for quantitative analysis has also been described, involving similar rigorous synthesis and characterization steps.

| Analytical Technique | Purpose in Characterization |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identity confirmation and purity assessment |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of substituent positions |

| Infrared (IR) Spectroscopy | Functional group analysis |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact molecular weight and elemental composition |

Biological Activities and Molecular Interactions of Pyrazine Derivatives

Interactions with Biological Systems at the Cellular and Molecular Level

Until research is conducted and published on 5-Ethyl-2-methoxy-3-methylpyrazine, a scientifically accurate and informative article detailing its specific biological activities cannot be compiled.

Membrane Interactions and Permeability Characteristics

The interaction of pyrazine (B50134) derivatives with biological membranes is a critical aspect of their bioactivity. Research on structurally similar pyrazine compounds indicates that they can modulate the physical properties of cell membranes. For instance, a study on tetramethylpyrazine (TMP), triethylpyrazine (B1215295) (3EP), and tetraethylpyrazine (B1221265) (TEP) demonstrated their ability to alter the membrane fluidity of vascular smooth muscle microsomes. nih.gov It was observed that the potency of these pyrazine derivatives in inhibiting various plasmalemma-associated biological activities correlated with their hydrophobicity and their capacity to change the microviscosity of the lipid bilayer. nih.gov

The incorporation of these compounds into the cell membrane increases with their hydrophobicity, following the order TMP < 3EP < TEP. nih.gov This interaction is not limited to passive partitioning; it is believed that by altering the physical state of the membrane, these pyrazine derivatives can modulate the function of membrane-bound receptors and enzymes. nih.gov A novel pyrazine-bridged D-A-D type charge-neutral probe, (OMeTPA)2-Pyr, was shown to permeate live cell membranes, suggesting that electrostatic and hydrophobic interactions facilitate their passage through membrane integral transport proteins. researchgate.net

The ability of alkyl-pyrazines to interact with proteins, such as bovine serum albumin (BSA), has also been investigated. These interactions, which can induce conformational and polarity changes in the protein, are influenced by the distribution of methyl groups on the pyrazine ring. nih.gov This suggests that the specific structure of this compound likely influences its interaction with and permeability across biological membranes.

Table 1: Effects of Pyrazine Derivatives on Membrane Properties

| Pyrazine Derivative | Observed Effect on Membranes | Research Context | Citation |

| Tetramethylpyrazine (TMP) | Increased membrane fluidity | Vascular smooth muscle microsomes | nih.gov |

| Triethylpyrazine (3EP) | Increased membrane fluidity, more potent than TMP | Vascular smooth muscle microsomes | nih.gov |

| Tetraethylpyrazine (TEP) | Increased membrane fluidity, most potent of the three | Vascular smooth muscle microsomes | nih.gov |

| (OMeTPA)2-Pyr | Permeation of live cell membranes | Fluorescent probe for live cell imaging | researchgate.net |

| Alkyl-pyrazines | Interaction with bovine serum albumin, inducing conformational changes | Study of flavor release in a protein matrix | nih.gov |

This table presents findings on various pyrazine derivatives to infer the potential membrane interactions of this compound.

Modulatory Effects on Cellular and Physiological Processes

Pyrazine derivatives have been shown to exert a range of modulatory effects on various cellular and physiological processes. While specific data on the impact of this compound on oviductal functioning is not available in the current literature, broader studies on pyrazines point towards significant biological activities.

Some pyrazine derivatives exhibit antimicrobial properties. For example, 2,5-bis(1-methylethyl)-pyrazine has demonstrated broad-spectrum antimicrobial activity. oup.com Similarly, pyrazine derivatives produced by the plant endophyte Pseudomonas putida BP25, such as 2,5-dimethylpyrazine (B89654) and 2-ethyl-5-methylpyrazine (B82492), have shown inhibitory activity against various plant pathogens. mdpi.com The antimicrobial action of some pyrazines is thought to involve the purification of reactive oxygen species, which can suppress bacterial growth. mdpi.com

In mammalian systems, pyrazine compounds have been investigated for their pharmacological effects. Tetramethylpyrazine, for instance, is a well-studied compound known for its neuroprotective and anti-inflammatory properties. mdpi.com It has been shown to ameliorate synaptic interface and postsynaptic density, suggesting a role in neuroplasticity. mdpi.com Furthermore, 2,5-dimethylpyrazine has been reported to decrease plasma levels of nonesterified fatty acids in rats. mdpi.com Some pyrazine derivatives have also been synthesized and tested for their antitumor activity against various cancer cell lines. nih.gov

The metabolism of alkylpyrazines in the human body leads to the formation of pyrazine carboxylic acids, which are then excreted. d-nb.inforesearchgate.net This metabolic conversion is an important aspect of their physiological effects.

Plant Growth-Promoting Volatile Organic Compounds (VOCs)

Pyrazines are recognized as a class of volatile organic compounds (VOCs) that can play a significant role in plant growth and defense. adv-bio.com Many microorganisms produce VOCs that can modulate the growth and development of plants. oup.com Pyrazines, being nitrogen-containing compounds, are naturally present in many plants and are also produced by various microorganisms. adv-bio.comnih.gov

Several studies have highlighted the role of microbial pyrazines in promoting plant growth. nih.govmdpi.com For instance, VOCs emitted by the fungus Phoma sp. GS8-3, which include various hydrocarbons, have been shown to promote the growth of tobacco plants. nih.gov While this specific study did not identify pyrazines, other research has directly linked pyrazines from bacteria to plant growth promotion. mdpi.com Bacteria such as Serratia and Achromobacter species have been found to produce pyrazines as part of their volatile blend, which can promote growth in rice. nih.gov

The mechanisms by which these VOCs promote plant growth are multifaceted. They can act as signaling molecules that trigger changes in the plant's gene expression, often involving pathways related to growth, defense, and nutrient acquisition. nih.gov Additionally, the antimicrobial properties of pyrazines can protect plants from pathogens, indirectly promoting healthier growth. mdpi.comadv-bio.com For example, pyrazines can act as natural fungicides and pesticides. adv-bio.com The ability of plant-associated bacteria like Paenibacillus polymyxa to produce alkyl-substituted pyrazines contributes to their biocontrol potential against devastating plant pathogens. mdpi.com

Table 2: Examples of Plant Growth-Promoting Bacteria and their Pyrazine VOCs

| Bacterial Species | Associated Plant/Source | Pyrazine VOCs Produced | Observed Effect | Citation |

| Serratia and Achromobacter spp. | Sugarcane and energy cane fields | Pyrazines (as part of a complex VOC blend) | Growth promotion in rice | nih.gov |

| Bacillus subtilis | Fermented soybeans (natto) | 2-methylpyrazine (B48319), 2,5-dimethylpyrazine, trimethylpyrazine, etc. | Potential for use in promoting plant health | nih.gov |

| Paenibacillus polymyxa | Plant-associated | Alkyl-substituted pyrazines | Antagonistic activity against plant pathogens | mdpi.com |

| Pseudomonas donghuensis P482 | Rhizosphere | Volatile blend including pyrazines | Inhibition of plant pathogenic fungi | researchgate.net |

This table provides examples of bacteria that produce pyrazine VOCs with potential or demonstrated plant growth-promoting effects, suggesting a possible ecological role for this compound.

Biotransformation and Biodegradation Pathways of Pyrazines

Microbial Degradation Mechanisms

Microorganisms play a critical role in the breakdown of pyrazines in various environments. nih.gov Bacteria and fungi have been identified that can synthesize and degrade these compounds. nih.gov The microbial metabolism of pyrazines is a key area of research for understanding their environmental lifecycle and for developing bioremediation strategies. researchgate.net

The ability of microorganisms to utilize pyrazines as a source of carbon, nitrogen, and energy has led to the isolation of several potent bacterial strains. researchgate.netnih.gov A notable example is Mycobacterium sp. strain DM-11, which was isolated from a waste gas treatment facility of a fishmeal processing plant. nih.gov This bacterium is capable of using 2,3-diethyl-5-methylpyrazine (B150936) as its sole source of carbon and energy. nih.gov Strain DM-11 was identified as a small rod-shaped bacterium that grows optimally at 25°C. nih.gov

In addition to Mycobacterium, other bacterial genera have been identified as pyrazine (B50134) degraders. Studies on wastewater and cow dung have isolated consortiums of bacteria capable of mineralizing pyrazine-2-carboxamide. researchgate.net These include species from the following genera:

Bacillus

Flavobacterium

Corynebacterium

Pseudomonas

Streptococcus

Staphylococcus

These findings demonstrate that the capacity for pyrazine degradation is distributed across various bacterial groups and environments. researchgate.net Other research has highlighted the ability of Bacillus subtilis and Rhodococcus erythropolis to produce pyrazine compounds, indicating their active involvement in pyrazine metabolism. researchgate.net

Table 1: Examples of Isolated Pyrazine-Degrading Microorganisms

| Microorganism | Source of Isolation | Degraded Compound(s) | Reference(s) |

|---|---|---|---|

| Mycobacterium sp. Strain DM-11 | Waste gas treatment plant (fishmeal industry) | 2,3-Diethyl-5-methylpyrazine | nih.gov |

| Mycobacterium sp. Strain TZh51 | Contaminated Soil | Pyrene (B120774), Phenanthrene, Fluoranthene | nih.gov |

| Bacillus sp. | Wastewater, Cow dung | Pyrazine-2-carboxamide | researchgate.net |

| Pseudomonas sp. | Wastewater, Cow dung | Pyrazine-2-carboxamide | researchgate.net |

The microbial degradation of pyrazines is an enzymatic process, though the complete pathways, especially concerning the cleavage of the heterocyclic ring, are not yet fully understood. nih.govdeepdyve.com The initial steps of degradation, however, have been characterized in several instances. A common initial transformation is the hydroxylation of the pyrazine ring. nih.govresearchgate.net

Studies suggest that the degradation pathway for many pyrazines involves oxidation. researchgate.net For instance, research on the degradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp. strain DM-11 suggests an initial oxidative attack on the alkyl side chains. researchgate.net Similarly, Mycobacterium strains are known to degrade other aromatic compounds like pyrene through complex enzymatic systems involving dioxygenases, producing intermediates such as dihydroxy pyrene and phthalic acid. mdpi.com

In mammalian systems, metabolic studies have shown that alkylpyrazines are often converted to their corresponding pyrazine-2-carboxylic acid derivatives before excretion. nih.gov While this is a mammalian pathway, it points to carboxylation as a key metabolic transformation. The formation of hydroxylated pyrazines is considered a critical step, potentially preparing the molecule for subsequent ring cleavage or further oxidation. researchgate.netresearchgate.net

Molecular oxygen is a crucial player in the aerobic biodegradation of many aromatic compounds, including pyrazines. researchgate.net Oxidative pathways, often initiated by monooxygenase or dioxygenase enzymes, introduce oxygen atoms into the pyrazine structure, typically leading to hydroxylation. researchgate.netmdpi.com This initial oxidative step increases the reactivity and water solubility of the compound, facilitating further degradation.

In some cases, the degradation of a compound does not provide a direct energy or carbon source for the microorganism but occurs as a secondary reaction. This process is known as cometabolism. wikipedia.org Cometabolism is the simultaneous degradation of two compounds, where the breakdown of a secondary, non-growth-supporting substrate is dependent on the presence of a primary growth substrate. wikipedia.orgfrtr.gov An enzyme produced to metabolize the primary substrate fortuitously acts on the secondary compound. wikipedia.org For example, Mycobacterium vaccae produces an alkane monooxygenase to grow on propane, and this enzyme can also oxidize cyclohexane, which the bacterium cannot use as a primary energy source. wikipedia.org This principle is highly relevant for the bioremediation of persistent environmental contaminants and could play a role in the breakdown of complex pyrazines in environments where multiple carbon sources are available. wikipedia.orgfrtr.gov

In Vivo Metabolism Studies of Alkylpyrazines

The study of how organisms process alkylpyrazines is essential for understanding their biological activity and persistence.

In mammals, ingested alkylpyrazines undergo biotransformation primarily in the liver to facilitate their removal from the body. nih.govdeepdyve.com Unlike microbial degradation, which can lead to complete mineralization, mammalian metabolism typically modifies the pyrazine structure to increase its water solubility for excretion. researchgate.netnih.gov

Metabolic studies, mainly conducted in rats, have shown that the pyrazine ring itself is generally not cleaved. nih.govresearchgate.netdeepdyve.com Instead, the primary metabolic routes involve oxidation of the alkyl side chains and subsequent conjugation. nih.govnih.gov For example, after oral administration, compounds like 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine (B89654) are efficiently metabolized and excreted, with about 90% of the dose eliminated within 24 hours. nih.gov The major identified metabolites are the corresponding pyrazine-2-carboxylic acid derivatives. nih.gov The pyrazines are often hydroxylated first and then excreted via the kidneys as glucuronates or glutathione (B108866) conjugates. nih.govdeepdyve.com

Table 2: Summary of Mammalian Metabolism of Alkylpyrazines

| Compound Administered | Major Metabolite(s) | Key Metabolic Process | Excretion Route | Reference(s) |

|---|---|---|---|---|

| 2-Methylpyrazine | Pyrazine-2-carboxylic acid | Side-chain oxidation | Urine | nih.gov |

| 2,5-Dimethylpyrazine | (5-Methylpyrazin-2-yl)methanol, 5-Methylpyrazine-2-carboxylic acid | Side-chain oxidation | Urine | nih.gov |

| 2,6-Dimethylpyrazine | (6-Methylpyrazin-2-yl)methanol, 6-Methylpyrazine-2-carboxylic acid | Side-chain oxidation | Urine | nih.gov |

Environmental Fate and Bioremediation Potential of Pyrazine Compounds

Pyrazine compounds enter the environment from both natural sources and industrial activities. nih.govresearchgate.net Their fate is largely governed by microbial biodegradation. researchgate.net Many pyrazines are considered biodegradable, although the rate can vary depending on the complexity of their substitution and environmental conditions. researchgate.netresearchgate.net For example, one study demonstrated that an initial concentration of 15 mg/L of pyrazine in wastewater was reduced to just 0.175 mg/L after 21 days of incubation with a bacterial consortium. researchgate.net

The ability of microorganisms like Mycobacterium to degrade pyrazines and other resilient aromatic hydrocarbons makes them excellent candidates for bioremediation. researchgate.netmdpi.com The use of specific, highly efficient pyrazine-degrading strains, such as Mycobacterium sp. TZh51, has shown significant success in cleaning up contaminated soils. nih.gov When this strain was used in conjunction with plants, it degraded 85.8% of pyrene in the soil within eight weeks. nih.gov This highlights the potential for using microbial agents to mitigate environmental contamination by pyrazines and related compounds. However, some substituted pyrazines have been found to be poorly biodegradable under certain conditions, indicating that their environmental persistence can be a concern. researchgate.net

Advanced Research in Food Science and Flavor Chemistry Pertaining to 5 Ethyl 2 Methoxy 3 Methylpyrazine

Molecular Basis of Flavor Perception and Aroma Contributions

Odor Activity Values (OAVs) and Sensory Threshold Determination

The odor threshold of 2-methoxy-3-methylpyrazine (B1583162) in water is reported to be 3 parts per billion (ppb). leffingwell.com Another source indicates an odor detection threshold of 0.006 ppm for 2-methoxy-3,5-dimethylpyrazine (B149192). rsc.org The odor thresholds for pyrazines can vary significantly, ranging from as low as 0.00001 ppm for 2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine to 6.00 ppm for 5-isopentyl-2,3-dimethyl-pyrazine. researchgate.net Alkoxypyrazines, in general, exhibit some of the lowest odor thresholds among pyrazine (B50134) derivatives. researchgate.net

The determination of these thresholds is a complex process influenced by several factors, including the experimental methodology, the purity of the chemical, and the medium in which it is evaluated. psu.edu Sensory panels are typically employed to establish the concentration at which a "pure" odorant can be detected. psu.edu

The following table presents the odor detection thresholds for various pyrazines, illustrating the wide range of sensory potencies within this class of compounds.

| Compound | Odor Detection Threshold (in water) |

| 2-Methylpyrazine (B48319) | 60,000 ppb |

| 2-Ethylpyrazine | 6,000 ppb |

| 2,3-Dimethylpyrazine | 2,500 ppb |

| 2,5-Dimethylpyrazine (B89654) | 800 ppb |

| 2,6-Dimethylpyrazine | 200 ppb |

| 2,3,5-Trimethylpyrazine | 400 ppb |

| 2,3,5,6-Tetramethylpyrazine (B1682967) | 1,000 ppb |

| 2-Ethyl-3-methylpyrazine (B101031) | 0.4 ppb (Flavor) |

| 2-Ethyl-5-methylpyrazine (B82492) | 100 ppb |

| 2-Ethyl-3,5-dimethylpyrazine (B18607) | 1 ppb |

| 2-Ethyl-3,6-dimethylpyrazine | 0.4 ppb (Flavor) |

| 2-isoButyl-3-methylpyrazine | 35 ppb (Flavor) |

| 2-Methoxypyrazine | 400 ppb |

| 2-Methoxy-3-methylpyrazine | 3 ppb |

| Data sourced from Leffingwell & Associates, 2001. leffingwell.com |

Contribution to Complex Aroma Profiles in Diverse Food Matrices (e.g., Coffee, Chocolate, Wine)

Pyrazines, including 5-Ethyl-2-methoxy-3-methylpyrazine and its structural relatives, are key contributors to the aroma of a wide variety of foods. Their characteristic nutty, roasted, and earthy notes are integral to the sensory experience of products like coffee, chocolate, and wine.

Chocolate: The characteristic roasted and nutty flavors of chocolate and cocoa are heavily influenced by pyrazines. perfumerflavorist.comthegoodscentscompany.com 2-Methoxy-3-methylpyrazine is particularly important in developing these flavors and can be used to enhance the chocolate character of a product. thegoodscentscompany.com It is described as having a roasted, almond, hazelnut, and peanut-like odor. demonchyaromatics.com Similarly, 2-ethyl-3-methylpyrazine, in combination with other pyrazines, adds an authentic nuttiness to cocoa and chocolate flavors. perfumerflavorist.com

Wine: In wine, methoxypyrazines contribute to the vegetative or "green" aroma, which is a characteristic feature of some grape varieties like Sauvignon blanc. researchgate.netjournals.ac.za Even at very low concentrations (ng/L levels), compounds such as 2-methoxy-3-(2-methylpropyl)pyrazine can significantly influence the wine's aroma. researchgate.net However, the presence of some pyrazines can also be associated with off-flavors. For instance, 2-methoxy-3,5-dimethylpyrazine has been identified as the cause of a "fungal must" taint in wine, originating from corks. nih.gov This compound is extremely potent, with an aroma threshold of just 2.1 ng/L in white wine. nih.gov The geographical origin of the grapes can also influence the volatile chemical profile of the wine, including its pyrazine content. univr.it

Formation Mechanisms in Specific Food Systems

Correlation with Food Processing Conditions and Raw Material Composition

The formation of pyrazines is intricately linked to both the composition of the raw materials and the conditions applied during food processing, particularly heat treatment.

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the primary pathway for the formation of pyrazines in heated foods. nih.govdatapdf.com The type and concentration of amino acids and sugars in the raw materials directly influence the types and amounts of pyrazines formed. datapdf.com For example, different amino acids can lead to the formation of different alkylpyrazines. datapdf.com

In coffee, the roasting process is the critical step for pyrazine formation. nih.govresearchgate.net The degree of roast has a significant impact on the pyrazine profile. nih.gov The composition of the green coffee beans, which can vary by variety and growing conditions, provides the necessary precursors for these reactions. rsc.org

In the production of Chinese liquor, which is fermented from grains like rice and wheat, a wide variety of flavor compounds, including pyrazines, are generated through microbial activity. thegoodscentscompany.com

Role of Precursors and Reaction Pathways in Flavor Development and Stability

The development of pyrazine-related flavors is dependent on the availability of specific precursors and the reaction pathways they undergo. The primary precursors for pyrazine formation are amino acids and α-dicarbonyl compounds, which are themselves products of sugar degradation. nih.gov

The Strecker degradation of amino acids is a key step, leading to the formation of α-aminocarbonyl intermediates. datapdf.comdur.ac.uk These intermediates can then condense to form dihydropyrazines, which are subsequently oxidized to the stable, aromatic pyrazines. datapdf.com For instance, L-threonine and D-glucose can serve as precursors for the biosynthesis of 2-ethyl-3,5-dimethylpyrazine in Bacillus subtilis. dur.ac.uk Alanine (B10760859) has been identified as an important precursor for trialkylated pyrazines like 2-ethyl-3,5-dimethylpyrazine. datapdf.com

The stability of the final flavor is influenced by the stability of the pyrazine compounds themselves, which are generally stable under most food processing and storage conditions.

Research on Off-Flavor Induction by Pyrazines

While pyrazines are often associated with desirable roasted and nutty aromas, they can also be responsible for off-flavors in certain contexts. The perception of a pyrazine as a desirable flavor or an off-flavor is often dependent on its concentration and the food matrix in which it is present.

A notable example of off-flavor induction by a pyrazine is the "fungal must" or "cork taint" in wine caused by 2-methoxy-3,5-dimethylpyrazine. nih.gov This compound, which can migrate from the cork to the wine, has an extremely low aroma threshold and imparts an unpleasant, moldy character to the wine. nih.gov Some in the wine industry consider it a significant cause of cork taint, second only to 2,4,6-trichloroanisole (B165457). nih.gov

In coffee, high concentrations of certain methoxypyrazines in green beans can result in a "peasy" or "potato taste" defect in the final brewed product. researchgate.net This highlights the importance of raw material quality in preventing the formation of undesirable pyrazine-related off-flavors.

Furthermore, some pyrazine derivatives have been reported to be irritating to the skin, eyes, and upper respiratory tract, though this is more of a safety concern than a direct off-flavor issue in consumed food. nih.gov

Investigation of "Fungal Must" or "Corky" Taint in Wine (e.g., 2-methoxy-3,5-dimethylpyrazine)

The "fungal must" or "corky" taint in wine is a significant quality issue that can render a wine unpalatable. While 2,4,6-trichloroanisole (TCA) is the most well-known compound responsible for cork taint, other potent molecules can also impart musty and moldy off-aromas. Among these, certain methoxypyrazines have been identified as key contributors.

A notable example is 2-methoxy-3,5-dimethylpyrazine (MDMP), which has been identified as the cause of a "fungal must" taint in wines. ajevonline.orgnih.gov This compound is recognized for its potent, unpleasant, musty, and moldy aroma. ajevonline.orgnih.gov Research has shown that MDMP can be found in cork stoppers and oak chips that come into contact with wine. researchgate.net The bacterium Rhizobium excellensis, which can be present in soil and on cork bark, is capable of producing 2-methoxy-3,5-dimethylpyrazine from amino acid precursors. researchgate.net

The sensory impact of these taints is significant due to their extremely low odor detection thresholds. For instance, the aroma threshold for 2-methoxy-3,5-dimethylpyrazine in white wine has been determined to be as low as 2.1 nanograms per liter (ng/L). ajevonline.orgnih.govawri.com.au This high potency means that even trace amounts can have a considerable negative effect on the wine's sensory profile. In Australia, some wine industry experts have rated it as the second most significant cause of cork taint after TCA. ajevonline.orggravitywinehouse.com The aroma of 2-methoxy-3,5-dimethylpyrazine is often described as musty, moldy, earthy, or reminiscent of wet cork and fresh hazelnuts. acs.org

While specific research linking this compound to "fungal must" or "corky" taint is not extensively documented, the study of related compounds like 2-methoxy-3,5-dimethylpyrazine provides a crucial framework for understanding how methoxypyrazines can contribute to off-aromas in wine. The structural similarities suggest that other alkyl-methoxy-pyrazines could potentially have similar sensory impacts if present in wine.

Table 1: Potent Methoxypyrazines Associated with Wine Taints

| Compound Name | Aroma Description | Sensory Threshold in Wine | Source |

| 2-methoxy-3,5-dimethylpyrazine | Musty, moldy, earthy, wet cork, fresh hazelnuts | 2.1 ng/L (in white wine) | ajevonline.orgnih.govacs.org |

| 2,4,6-trichloroanisole (TCA) | Moldy, musty, damp cardboard | ~1.5-5 ng/L | nih.govresearchgate.net |

Influence of Viticultural and Enological Procedures on Methoxypyrazine Levels in Grapes and Wine

Methoxypyrazines are a class of nitrogen-containing heterocyclic compounds that are well-known for contributing "green" or "vegetative" aromas to certain wine grape varieties, most notably Cabernet Sauvignon and Sauvignon blanc. nih.govajevonline.org The most extensively studied among these are 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP). nih.govawri.com.auajevonline.org While a certain level of these compounds can add to the complexity and varietal character of a wine, excessive amounts are often considered a sign of unripe grapes and can be detrimental to wine quality. ajevonline.org Consequently, significant research has focused on how viticultural (grape-growing) and enological (winemaking) practices can influence their concentrations.

Viticultural practices have a profound impact on the levels of methoxypyrazines in grapes at harvest. Key factors include:

Sunlight Exposure: Increased exposure of grape clusters to sunlight is one of the most effective methods for reducing methoxypyrazine concentrations. thegoodscentscompany.com Canopy management techniques, such as leaf removal in the fruit zone, can enhance sunlight exposure and lead to lower levels of these compounds in the resulting wine. perflavory.com

Grape Maturity: Methoxypyrazine concentrations are highest in the early stages of berry development and decrease as the grapes ripen. ajevonline.orgthegoodscentscompany.com Harvesting at optimal ripeness is therefore crucial for managing the "green" character in wines. awri.com.au

Climate and Temperature: Cooler ripening conditions are associated with higher levels of methoxypyrazines. thegoodscentscompany.com This explains why wines from cooler regions or vintages can sometimes exhibit more pronounced vegetative notes.

Vine Vigor and Water Status: Rapid vine growth and excessive water availability have been linked to higher methoxypyrazine levels. perflavory.com Managing irrigation and vine balance can help to control their accumulation.

Enological practices during winemaking can also modulate the final concentration of methoxypyrazines in wine, although vineyard management is considered the primary control point. perflavory.com Some of these practices include:

Maceration Time and Temperature: The extraction of methoxypyrazines from grape skins and stems (if included) during fermentation is influenced by the duration and temperature of maceration. researchgate.net

Thermovinification: This process of heating the grape must has been shown to reduce methoxypyrazine levels, but it can also affect other desirable aroma and flavor compounds. perflavory.com

Oak Aging and Micro-oxygenation: These techniques have had limited success in removing methoxypyrazines, as the treatments may also alter other important components of the wine. perflavory.com

While there is a substantial body of research on compounds like IBMP and IPMP, specific studies on the influence of viticultural and enological procedures on this compound are not widely available. However, the established principles for managing other methoxypyrazines in the vineyard and winery provide a strong foundation for controlling the levels of related compounds. A study on Sauvignon blanc wines did not detect 2-ethyl-3-methoxypyrazine (B1293415) and noted its high odor threshold in water (425 ng/L), suggesting it was unlikely to contribute to wine aroma even if present. ajevonline.org

Table 2: Influence of Viticultural Practices on Methoxypyrazine (MP) Levels

| Viticultural Practice | Effect on MP Levels | Reference |

| Increased Sunlight Exposure | Decrease | thegoodscentscompany.com |

| Leaf Removal | Decrease | perflavory.com |

| Advanced Grape Maturity | Decrease | ajevonline.orgthegoodscentscompany.com |

| Cool Climate | Increase | thegoodscentscompany.com |

| Excessive Vine Vigor | Increase | perflavory.com |

Emerging Research Directions and Future Perspectives on 5 Ethyl 2 Methoxy 3 Methylpyrazine

Integrated Omics Approaches in Pyrazine (B50134) Research (e.g., Metabolomics, Proteomics)

The application of integrated multi-omics technologies, such as genomics, transcriptomics, and metabolomics, is revolutionizing the study of complex biological systems and holds immense potential for pyrazine research. mdpi.com These approaches allow for a comprehensive, system-wide view of the molecular mechanisms that underpin the biosynthesis and functional roles of pyrazines. mdpi.com By combining data from these different platforms, researchers can identify the genes, proteins, and metabolic pathways involved in the production of specific pyrazine compounds in various organisms. mdpi.com

In the context of 5-Ethyl-2-methoxy-3-methylpyrazine and its analogues, metabolomics can be employed to identify and quantify the full spectrum of pyrazines and their precursors in a biological system, such as a fermenting microorganism or a food matrix. This can shed light on the intricate metabolic networks that lead to the formation of specific flavor profiles. Proteomics, the large-scale study of proteins, can identify the specific enzymes—and their expression levels—that catalyze the key steps in pyrazine biosynthesis.

For instance, understanding the biosynthetic pathways in microorganisms like Bacillus subtilis, known to produce a variety of alkylpyrazines, could be greatly enhanced. researchgate.netnih.gov By applying omics techniques, scientists can pinpoint the specific enzymatic reactions and precursor molecules, such as L-threonine, that are crucial for synthesizing targeted pyrazines. nih.govmdpi.com This knowledge is foundational for the metabolic engineering of microbial strains to enhance the yield of desired compounds like this compound.

Advanced Computational Modeling and Quantitative Structure-Activity Relationships (QSAR) for Pyrazine Derivatives

Computational modeling has become an indispensable tool for predicting the properties and activities of chemical compounds, including pyrazine derivatives. ijournalse.org Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate the chemical structure of a molecule with its biological activity or physical properties. ijournalse.orgnih.govsemanticscholar.org

These models are built using molecular descriptors calculated through quantum chemistry methods like Density Functional Theory (DFT), which can determine electronic and quantum chemical parameters such as charges, bond lengths, and dipole moments. ijournalse.orgnih.govsemanticscholar.org Statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) are then used to create the predictive models. nih.govsemanticscholar.org

Recent research has successfully applied these methods to pyrazine derivatives for various purposes:

Predicting Biological Activity : QSAR models have been developed to predict the antiproliferative activity of pyrazine derivatives, identifying key structural features that influence their potential as anticancer agents. nih.govsemanticscholar.org

Understanding Olfactory Properties : A 2D-QSPR model was established for 78 pyrazine derivatives to predict their odor thresholds, revealing how different substituent groups on the pyrazine ring impact their aroma characteristics. ijournalse.org

Inhibitor Design : 3D-QSAR models have been used to analyze 8-Amino-imidazo[1,5-a]pyrazine derivatives as inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases, highlighting the importance of steric and hydrophobic interactions for enhancing biological activity. scienceopen.com

These computational approaches allow for the virtual screening of novel pyrazine derivatives, enabling the rational design of molecules with enhanced activity and desired properties before undertaking costly and time-consuming laboratory synthesis. nih.govsemanticscholar.org

| Modeling Technique | Application Area | Key Findings/Descriptors | Reference |

|---|---|---|---|

| QSAR (MLR, ANN) | Antiproliferative Activity | Correlation between electronic structure (NBO charges, dipole moment) and activity. | nih.govsemanticscholar.org |

| 3D-QSAR | BTK Inhibition | Steric and hydrophobic interactions are critical for enhanced activity. | scienceopen.com |

| 2D-QSPR (MLR) | Odor Thresholds | Relationship between quantum chemical descriptors and olfactory properties. | ijournalse.org |

Green Chemistry Principles and Sustainable Synthesis of Pyrazine Analogues

The growing consumer demand for "natural" and sustainably sourced products has spurred significant research into green chemistry approaches for synthesizing pyrazine analogues. tuwien.ac.at These methods aim to be more environmentally friendly than traditional chemical syntheses by reducing energy consumption, minimizing toxic waste, and utilizing renewable resources. researchgate.net

Key areas of progress in the sustainable synthesis of pyrazines include:

Biocatalysis and Fermentation : The use of microorganisms for the biosynthesis of pyrazines is a leading green alternative. researchgate.netmdpi.com Bacteria such as Bacillus subtilis have been identified and isolated for their ability to naturally produce a wide array of alkylpyrazines during fermentation. researchgate.netnih.gov This biotechnological route is highly valued as it yields products that can be labeled "natural." tuwien.ac.at

Use of Greener Solvents : Research into synthetic routes for pyrazine derivatives has explored the use of more environmentally benign solvents, such as conducting reactions in aqueous media to reduce reliance on volatile organic compounds. researchgate.net

Renewable Precursors : Biotechnological production often utilizes renewable substrates as starting materials. researchgate.net For example, amino acids like L-threonine and L-serine serve as natural precursors for the microbial synthesis of various dimethyl- and ethyl-pyrazines. mdpi.com

These sustainable methods are not only ecologically beneficial but also economically significant. The market value of naturally produced pyrazines, for instance, can be substantially higher than their synthetically derived counterparts, reflecting the high consumer preference for natural ingredients. tuwien.ac.at

Novel Biotechnological Applications for Targeted Pyrazine Production and Bioremediation

Biotechnology offers powerful tools for both the targeted production and the environmental management of pyrazine compounds. Advances in metabolic engineering and microbiology are enabling precise control over pyrazine synthesis while also providing solutions for their degradation.

Targeted Production : The microbial biosynthesis of pyrazines is a rapidly advancing field, providing an alternative to chemical synthesis or extraction from natural sources. researchgate.netresearchgate.net

Strain Screening and Optimization : A key strategy involves screening for and isolating potent microbial strains. Studies on Bacillus subtilis cultures isolated from fermented soybeans (natto) have identified specific strains predisposed to produce different alkylpyrazines, such as 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine (B1682967). researchgate.netnih.gov

Metabolic Engineering : With a deeper understanding of the biosynthetic pathways, researchers can genetically modify microorganisms to enhance the production of specific, high-value pyrazines. This involves optimizing the expression of key enzymes and ensuring a sufficient supply of necessary precursors, such as amino acids and sugars. nih.gov

Bioremediation : While pyrazines are valued in the food industry, their presence in industrial wastewater can be an environmental concern. Research has shown that various microorganisms are capable of degrading pyrazines, offering a biological route for remediation. researchgate.netnih.gov

Identifying Degrading Microbes : Bacteria from genera including Bacillus, Pseudomonas, Corynebacterium, and Flavobacterium have been isolated from wastewater and cow dung and have demonstrated the ability to use pyrazine-2-carboxamide as a sole source of carbon and nitrogen. researchgate.net

Mechanism of Degradation : Unlike in humans and animals where the pyrazine ring is not cleaved, these bacteria can break down the heterocyclic structure, leading to its mineralization. researchgate.netnih.govresearchgate.net While the initial metabolites have been characterized in some cases, the complete degradation pathways and ring-cleavage mechanisms remain an active area of investigation. nih.gov

| Application | Microorganism (Genus/Species) | Role/Product | Reference |

|---|---|---|---|

| Targeted Production | Bacillus subtilis | Produces various alkylpyrazines (e.g., 2,5-dimethylpyrazine, tetramethylpyrazine). | researchgate.netnih.gov |

| Bioremediation | Bacillus sp. | Degradation of pyrazine compounds. | researchgate.net |

| Bioremediation | Pseudomonas sp. | Degradation of pyrazine compounds. | researchgate.net |

| Bioremediation | Corynebacterium sp. | Degradation of pyrazine compounds. | researchgate.net |

Exploration of Undiscovered Biological Roles and Intermolecular Interactions

While pyrazines are renowned for their sensory properties, current research is uncovering a wide spectrum of biological activities and exploring the fundamental intermolecular forces that govern their interactions with biological targets. tandfonline.commdpi.com The pyrazine ring is now recognized as a valuable pharmacophore in drug design. rsc.org

Undiscovered Biological Roles : The pyrazine scaffold is present in numerous compounds exhibiting significant pharmacological effects. tandfonline.commdpi.com

Anticancer and Antiproliferative Activity : Many pyrazine derivatives have been investigated for their ability to inhibit the growth of cancer cells. nih.govmdpi.com

Antibacterial and Antioxidant Effects : Pyrazine compounds have been shown to possess antibacterial and antioxidant properties. tandfonline.com

Cardiovascular and Anti-inflammatory applications : Research has highlighted the potential of pyrazine derivatives as cardiovascular agents and their role in anti-inflammatory pathways. mdpi.com The hybridization of natural products with a pyrazine moiety has, in some cases, led to derivatives with stronger pharmacodynamic activity and less toxicity than the parent compounds. mdpi.com

Intermolecular Interactions : Understanding how pyrazine derivatives interact with other molecules, particularly proteins, is crucial for explaining their biological functions. nih.govacs.org The heteroaromatic nature of the pyrazine ring allows for a diverse range of interactions: nih.govacs.orgresearchgate.net

Hydrogen Bonding : The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, which is one of the most common interactions with protein targets. nih.govacs.orgresearchgate.net The C-H groups on the ring can also serve as weak hydrogen bond donors. nih.gov

π-Interactions : The aromatic system of the pyrazine ring can participate in various π-interactions (e.g., π-π stacking) with aromatic residues in proteins. researchgate.net

Van der Waals Forces and Hydrophobic Interactions : Studies on the binding of pyrazines to myofibrillar proteins have shown that van der Waals forces and hydrophobic interactions (including alkyl and π-alkyl groups) are primary drivers of the interaction. researchgate.netnih.gov

Coordination with Metals : The nitrogen atoms can also coordinate with metal ions, which is a relevant interaction in metalloproteins. rsc.orgacs.org

This deeper understanding of intermolecular forces allows for better prediction of how pyrazines bind to biological receptors, which is essential for the design of new drugs and for understanding their role in flavor perception. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.